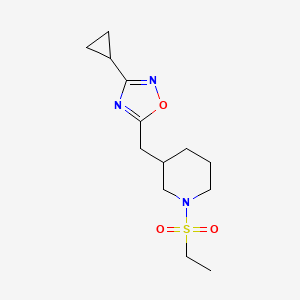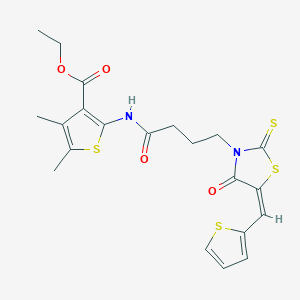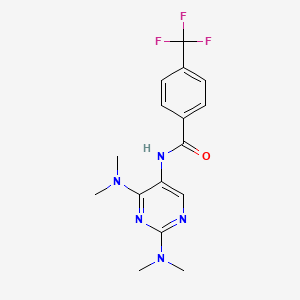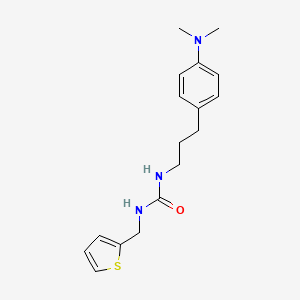![molecular formula C15H17BrN2O2S B2656056 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865162-82-9](/img/structure/B2656056.png)
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, including antibacterial and anticancer effects .
Chemical Reactions Analysis
Benzo[d]thiazoles can participate in a variety of chemical reactions, particularly electrophilic aromatic substitution reactions due to the presence of the aromatic ring . The bromine atom might also make this compound susceptible to nucleophilic aromatic substitution reactions.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- The microwave-promoted synthesis of thiazol-2(3H)-ylidene substituted benzamides, including similar structures to the queried compound, has shown to offer cleaner, more efficient, and faster methods compared to traditional thermal heating. This approach underscores the utility of microwave irradiation in the synthesis of thiazole derivatives, potentially including the specific compound (Saeed, 2009).
Biological Evaluation and Antifungal Activity
- Benzothiazole derivatives, including structures akin to the queried compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, while others exhibited moderate inhibitory effects on bacterial growth, indicating potential therapeutic applications in cancer treatment and infection control (Nam et al., 2010).
Potential Antiviral Applications
- The development of nucleoside analogues based on methylenecyclopropane structures, which could include derivatives similar to the queried compound, revealed broad-spectrum antiviral activity. These findings suggest potential applications in the treatment of various viral infections, highlighting the importance of structural modifications for enhanced antiviral efficacy (Qiu et al., 1998).
Anti-Infective Properties of Thiazolides
- Thiazolides, a novel class of anti-infective drugs that include nitrothiazole derivatives, have shown efficacy against a range of pathogens, including bacteria, protozoan parasites, and viruses. This research area suggests the potential utility of thiazolide derivatives in treating infections, possibly extending to compounds with similar structural features (Hemphill et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-2-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIPSBYXHVSAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione](/img/structure/B2655974.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)
![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)
![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2655987.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2655989.png)


![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)
